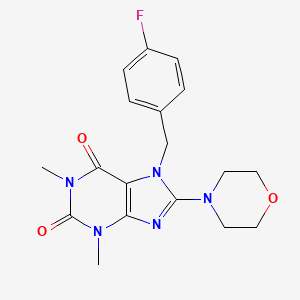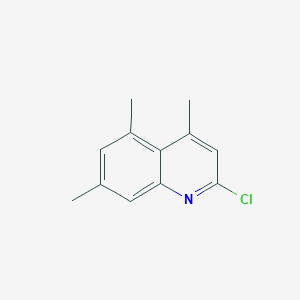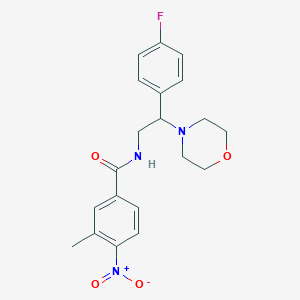![molecular formula C18H15N3 B2950885 6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 388109-72-6](/img/structure/B2950885.png)
6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound . It exhibits a wide variety of pharmacological activities . The mechanism of pharmacological action exerted by these compounds is predominantly DNA intercalation .
Synthesis Analysis
The synthesis of indolo[2,3-b]quinoxalines often relies on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes . The most frequently employed synthetic route to indolo-[2,3-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine .Molecular Structure Analysis
The 6H-indolo[2,3-b]quinoxaline is a fused ring structure having two heterocyclic rings (indole and quinoxaline) .Chemical Reactions Analysis
The method involved an annulation reaction of indoles with 2-vinylanilines in the presence of iodine through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot .Physical And Chemical Properties Analysis
The physical and chemical properties of 6H-indolo[2,3-b]quinoxaline derivatives can vary depending on the substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus .科学的研究の応用
IQ has been found to have various biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. It has been extensively studied for its potential in medicinal chemistry, particularly in the development of new drugs for cancer treatment. IQ has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis.
作用機序
Target of Action
The primary targets of 6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline are DNA molecules . This compound is known to interact with DNA, causing changes in its structure and function .
Mode of Action
This compound exerts its effects predominantly through DNA intercalation . This process involves the insertion of the compound between the base pairs of the DNA helix, which can disrupt vital processes for DNA replication .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. Specifically, it can disrupt the normal functioning of the DNA replication process . This disruption can lead to the inhibition of cell proliferation, particularly in cancer cells .
Pharmacokinetics
The compound’s high solubility suggests it may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . This is due to the disruption of DNA replication caused by the compound’s intercalation into the DNA helix .
実験室実験の利点と制限
IQ has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its low water solubility and potential toxicity at high concentrations. Careful handling and disposal are necessary to ensure the safety of researchers.
将来の方向性
There are several future directions for the research of IQ. One potential direction is the development of IQ-based drugs for cancer treatment. Another direction is the study of IQ's potential as an antimicrobial or antiviral agent. Additionally, the development of new synthesis methods for IQ and its analogs could lead to the discovery of compounds with improved biological activities. Finally, further research is needed to fully understand the mechanism of action of IQ and its potential applications in medicinal chemistry.
Conclusion
6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline, or IQ, is a heterocyclic compound with various biological activities and potential applications in medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. IQ's potential as a cancer treatment drug and its antimicrobial and antiviral properties make it a promising compound for future research.
合成法
The synthesis of IQ involves the reaction of 2-aminobenzonitrile with allyl isothiocyanate followed by cyclization with methyl anthranilate. The reaction produces IQ as a yellow powder with a melting point of 273-275°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
生化学分析
Biochemical Properties
The biochemical properties of 6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline are largely unexploredFor instance, they have been reported to show good binding affinity to DNA
Cellular Effects
Some indoloquinoxaline derivatives have been reported to exhibit cytotoxic effects against various human cancer cell lines
Molecular Mechanism
Some indoloquinoxaline derivatives are known to intercalate into the DNA helix, disrupting processes vital for DNA replication
Temporal Effects in Laboratory Settings
Some indoloquinoxaline derivatives have been reported to exhibit remarkable stability .
特性
IUPAC Name |
7-methyl-6-prop-2-enylindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c1-3-11-21-17-12(2)7-6-8-13(17)16-18(21)20-15-10-5-4-9-14(15)19-16/h3-10H,1,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYMQVVBYNSGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-(4-methoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2950804.png)
![3-chloro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2950805.png)

![(3Z)-7-chloro-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2950809.png)
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2950810.png)
![7-(2-Bromoethyl)spiro[2.4]heptane](/img/structure/B2950812.png)



![3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/no-structure.png)

![6-[2-(2,4-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2950825.png)